molecular formula C10H15NO B144070 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile CAS No. 264279-20-1

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile

Cat. No.: B144070
CAS No.: 264279-20-1
M. Wt: 165.23 g/mol
InChI Key: HDBYFBMGSXQOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-7-oxabicyclo[410]heptane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring

Biochemical Analysis

Biochemical Properties

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with protein phosphatases, which are enzymes that modulate cellular transduction events such as T-cell activation and cell proliferation . The nature of these interactions often involves reversible phosphorylation of serine and threonine residues, which are crucial for the regulation of cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the formation of active transcription factors such as NF-AT and NF-IL2A in T-lymphocytes, which are essential for interleukin-2 (IL2) gene expression . This inhibition can lead to altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with protein phosphatases involves the reversible phosphorylation of serine and threonine residues, which modulates the activity of these enzymes and subsequently affects cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable under specific storage conditions, such as -20°C, and can be dissolved in solvents like chloroform, dichloromethane, diethyl ether, and ethyl acetate . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of protein phosphatases and altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating cellular signaling pathways and gene expression. At higher doses, it could potentially cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclohexene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is unique due to its combination of an oxirane ring and a nitrile group.

Properties

IUPAC Name

1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBYFBMGSXQOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1C#N)(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.